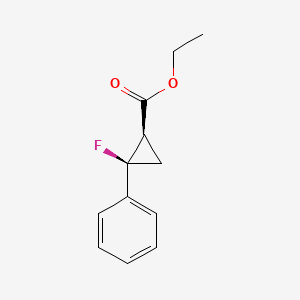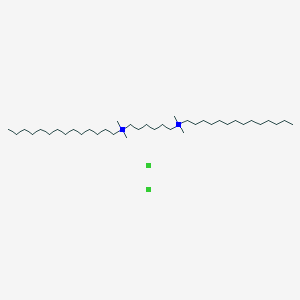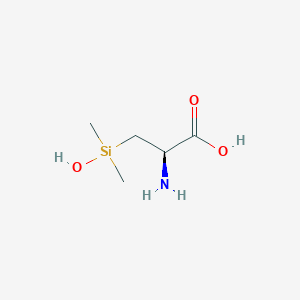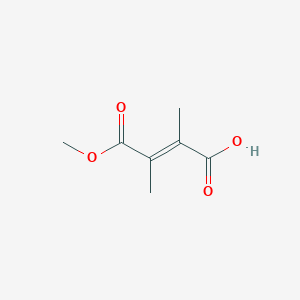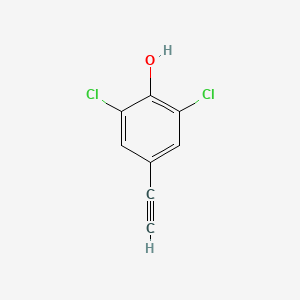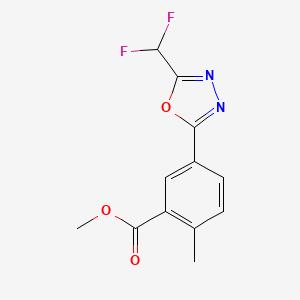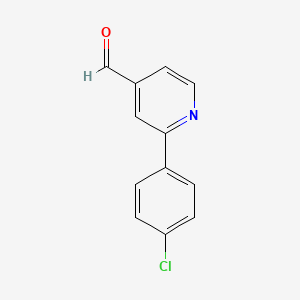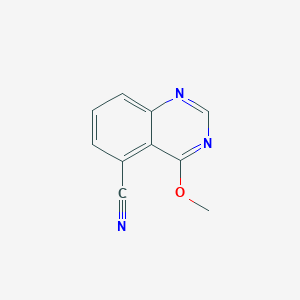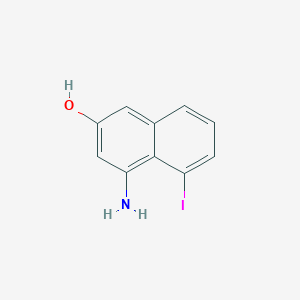
4-Amino-5-iodonaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-iodonaphthalen-2-ol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group at the 4th position, an iodine atom at the 5th position, and a hydroxyl group at the 2nd position on the naphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodonaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the iodination of naphthalen-2-ol followed by the introduction of the amino group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-iodonaphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium thiolate or sodium alkoxide in a polar aprotic solvent.
Major Products
Oxidation: 4-Amino-5-iodonaphthalen-2-one.
Reduction: 4-Amino-5-aminonaphthalen-2-ol.
Substitution: 4-Amino-5-thionaphthalen-2-ol or 4-Amino-5-alkoxynaphthalen-2-ol.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-iodonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and functional groups that can interact with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable colored compounds.
Wirkmechanismus
The mechanism of action of 4-Amino-5-iodonaphthalen-2-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain proteins, while the amino and hydroxyl groups can form hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-naphthol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-naphthol: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets.
4-Amino-5-bromonaphthalen-2-ol: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.
Uniqueness
4-Amino-5-iodonaphthalen-2-ol is unique due to the combination of the amino, iodine, and hydroxyl groups on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8INO |
|---|---|
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
4-amino-5-iodonaphthalen-2-ol |
InChI |
InChI=1S/C10H8INO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H,12H2 |
InChI-Schlüssel |
RQPLFBRWFWNTSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
